molecular formula C11H7FO2 B7873254 2-(3-Fluorobenzoyl)furan

2-(3-Fluorobenzoyl)furan

Cat. No.: B7873254
M. Wt: 190.17 g/mol
InChI Key: VLMSHMFXSNFQNF-UHFFFAOYSA-N
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Description

2-(3-Fluorobenzoyl)furan is a chemical compound that belongs to the class of fluorinated furans It consists of a furan ring substituted with a 3-fluorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorobenzoyl)furan can be achieved through several methods. One common approach involves the reaction of 3-fluorobenzoyl chloride with furan in the presence of a base such as pyridine. This reaction typically proceeds under mild conditions and yields the desired product in good yields .

Another method involves the use of 3-fluorobenzaldehyde and furan in the presence of a Lewis acid catalyst such as boron trifluoride etherate (BF3·Et2O). This reaction proceeds through a Friedel-Crafts acylation mechanism and also provides good yields of this compound .

Industrial Production Methods

Industrial production of this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorobenzoyl)furan undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(3-Fluorobenzoyl)furan depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Fluorobenzoyl)furan is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

(3-fluorophenyl)-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO2/c12-9-4-1-3-8(7-9)11(13)10-5-2-6-14-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMSHMFXSNFQNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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